(R)-TCO-OH

IEDDA kinetics bioorthogonal chemistry conjugation efficiency

(R)-TCO-OH (rel-(1R,4E,pR)-cyclooct-4-enol; CAS 85081-69-2) is a strained trans-cyclooctene (TCO) derivative bearing a reactive hydroxyl handle. The compound engages in bioorthogonal inverse electron-demand Diels–Alder (IEDDA) cycloadditions with 1,2,4,5-tetrazines, with second-order rate constants exceeding 10^4 M−1 s−1 under physiological conditions without requiring a copper catalyst.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12783804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO-OH
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)O
InChIInChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1
InChIKeyUCPDHOTYYDHPEN-JQSQLHRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-TCO-OH: A Strain-Promoted trans-Cyclooctenol Handle for Ultra-Fast Bioorthogonal Conjugation and Click Chemistry Applications


(R)-TCO-OH (rel-(1R,4E,pR)-cyclooct-4-enol; CAS 85081-69-2) is a strained trans-cyclooctene (TCO) derivative bearing a reactive hydroxyl handle. The compound engages in bioorthogonal inverse electron-demand Diels–Alder (IEDDA) cycloadditions with 1,2,4,5-tetrazines, with second-order rate constants exceeding 10^4 M−1 s−1 under physiological conditions without requiring a copper catalyst [1]. TCO-OH exists as a mixture of interconverting axial and equatorial conformers, each exhibiting distinct reactivity profiles—an intramolecular heterogeneity that directly impacts conjugation efficiency and experimental reproducibility [2]. This conformational duality distinguishes (R)-TCO-OH from conformationally locked TCO analogs and necessitates careful procurement and handling practices that are not required for other bioorthogonal handles.

Copper-free IEDDA ligation with tetrazines
Axial/equatorial conformer ratio impacts reaction kinetics
Strain-promoted conjugation under physiological conditions

Why (R)-TCO-OH Cannot Be Substituted with Other Cyclooctenol Isomers or Generic TCO Derivatives in Time-Sensitive Bioorthogonal Workflows


The procurement decision between (R)-TCO-OH and its analogs is not a matter of simple chemical equivalence. trans-Cyclooctenol undergoes spontaneous isomerization to the unreactive cis-cyclooctenol (CCO-OH) under ambient storage conditions, with the cis isomer demonstrating complete loss of bioorthogonal reactivity in side-by-side functional assays [1]. Furthermore, within the trans isomer itself, the axial and equatorial conformers exhibit dramatically divergent kinetic behavior: the axial isomer reacts with tetrazines approximately 150-fold faster than the equatorial isomer in IEDDA reactions , and displays a half-life roughly 10-fold longer than its equatorial counterpart [2]. A researcher who purchases TCO-OH without verifying conformational composition or freshness risks introducing uncontrolled variability into labeling efficiency, release kinetics, and in vivo stability—parameters that cannot be corrected by simply increasing reagent concentration.

Cis isomer formation
Spontaneous isomerization to cis-cyclooctenol results in complete loss of bioorthogonal reactivity.
Conformer composition variability
Axial/equatorial ratio significantly influences IEDDA kinetics and shelf stability; generic TCO may have uncontrolled conformer distribution.
Storage instability
Unprotected (R)-TCO-OH undergoes progressive isomerization; stabilized Ag(I) complex or cold-chain handling reduces this risk.

(R)-TCO-OH Quantitative Differentiation Guide: Head-to-Head Evidence Against Key Comparators


Axial vs. Equatorial IEDDA Reaction Kinetics: 150-Fold Differential in Second-Order Rate Constant

The axial conformer of TCO-OH exhibits an IEDDA reaction rate with tetrazines that is approximately 150 times faster than that of the equatorial conformer, as measured by stopped-flow spectrophotometry [1]. This intra-compound kinetic disparity means that the effective reactivity of any (R)-TCO-OH sample is directly proportional to its axial conformer population at the moment of reaction initiation. This contrasts with conformationally locked TCO derivatives where reactivity is fixed and predictable .

IEDDA Kinetics
Class-level
~150× faster
Conformer ratio directly impacts IEDDA rate and labeling efficiency
Stopped-flow spectrophotometry
IEDDA kinetics bioorthogonal chemistry conjugation efficiency stopped-flow spectrophotometry

Axial vs. Equatorial Conformer Stability: 10-Fold Longer Half-Life Under Storage Conditions

The axial TCO-OH isomer demonstrates a half-life approximately 10 times longer than that of the equatorial isomer [1]. This differential stability means that TCO-OH samples containing a higher proportion of the equatorial conformer will undergo more rapid loss of reactive trans-cyclooctene content over time due to isomerization to the unreactive cis form. Researchers who store (R)-TCO-OH for extended periods without accounting for initial conformer distribution may experience unpredictable declines in conjugation yield that are not observed with more stable, conformationally restricted analogs .

Conformer Stability
Class-level
~10× longer half-life
Axial-enriched lots may extend usable shelf-life
Kinetic stability analysis
conformational stability shelf-life reagent storage half-life

trans-TCO-OH vs. cis-CCO-OH in Prodrug Activation: Complete Loss of Function with cis Isomer

In a direct comparative study, trans-cyclooctenol (TCO-OH) activated a doxorubicin prodrug via strain-promoted 1,3-dipolar cycloaddition, restoring cytotoxicity in vitro. In contrast, cis-cyclooctenol (CCO-OH) produced no observable prodrug activation under identical experimental conditions [1]. This binary functional difference—complete activity versus zero activity—demonstrates that the trans stereochemistry is non-negotiable for applications requiring click-to-release functionality.

trans vs cis Prodrug Activation
Head-to-head
trans: active; cis: inactive
trans stereochemistry is required for click-to-release function
In vitro doxorubicin prodrug assay
prodrug activation click-to-release bioorthogonal cleavage cytotoxicity restoration

Azide-TCO-OH 1,3-Dipolar Cycloaddition: Axial vs. Equatorial Isomer Rate Differential

In the 1,3-dipolar cycloaddition between TCO-OH and an azide-functionalized model prodrug, the axial isomer reacts with a second-order rate constant of 0.027 M−1 s−1, while the equatorial isomer reacts at 0.017 M−1 s−1—a 1.6-fold kinetic advantage for the axial conformer [1]. Although the absolute rates are slower than IEDDA with tetrazines, this orthogonal reaction modality enables dual-labeling strategies where TCO-OH serves as a handle for azide-based activation while tetrazine handles are reserved for other conjugation events [2].

Azide Cycloaddition Rate
Head-to-head
1.6× faster
Axial conformer provides moderate kinetic preference for azide coupling
Aqueous conditions with azide-prodrug
1,3-dipolar cycloaddition azide click prodrug release orthogonal chemistry

Ag(I) Complexation Enables Stabilized TCO-OH Storage with Immediate Dissociation in Physiological Media

TCO reagents, including TCO-OH, can be stabilized for extended storage by protection as Ag(I) metal complexes. 1H NMR studies confirm that Ag-complexation is thermodynamically favorable while dissociation kinetics are extremely rapid upon exposure to chloride ions [1]. Critically, TCO•AgNO3 complexes dissociate immediately upon addition of NaCl at concentrations present in cell culture media, and AgNO3-complexed s-TCO-TAMRA labels a protein-tetrazine conjugate in live cells with faster kinetics and similar labeling yield relative to the unprotected conjugate [1]. This stabilization strategy mitigates the well-documented liability of TCO-OH to spontaneously isomerize to unreactive cis-cyclooctenol during storage [2].

Ag(I) Stabilization
Class-level
Ag(I) complex stabilizes; dissociates in Cl⁻ media
Stabilized storage without loss of bioorthogonal reactivity
¹H NMR and live-cell labeling
reagent stabilization silver complexation long-term storage TCO shelf-life

(R)-TCO-OH Best-Fit Application Scenarios: Where Conformational Awareness and Stabilized Handling Deliver Differentiated Value


High-Sensitivity Live-Cell Imaging Requiring Rapid Tetrazine Labeling Kinetics

In live-cell imaging workflows where tetrazine-functionalized probes are used to label TCO-modified biomolecules on intact cells, the 150-fold kinetic advantage of the axial TCO-OH conformer over the equatorial form directly reduces the incubation time required to achieve saturating labeling [1]. This time reduction minimizes probe internalization, receptor trafficking artifacts, and non-specific background accumulation. Researchers performing time-resolved or super-resolution microscopy benefit from procuring (R)-TCO-OH with documented axial conformer enrichment to achieve the fastest possible on-cell labeling under physiological conditions.

Click-to-Release Prodrug Activation Platforms in ADC and Targeted Therapy Development

The binary functional difference between trans-TCO-OH (active) and cis-CCO-OH (inactive) in prodrug activation systems makes (R)-TCO-OH uniquely suited—and uniquely vulnerable—for click-to-release applications [2]. In antibody-drug conjugate (ADC) and pretargeted radioimmunotherapy development, where TCO handles are used to trigger drug or radionuclide release upon tetrazine encounter, any degree of cis isomerization directly abrogates therapeutic payload release. Procurement protocols must therefore prioritize vendors offering stabilized Ag(I)-complexed TCO-OH formulations that protect trans stereochemistry during shipping and storage [3], with immediate in situ activation occurring only upon exposure to physiological chloride concentrations in vivo.

Dual-Orthogonal Labeling Strategies Combining Azide and Tetrazine Handles

TCO-OH is uniquely capable of participating in two distinct bioorthogonal reaction modalities: rapid IEDDA with tetrazines (10^4–10^6 M−1 s−1) and 1,3-dipolar cycloaddition with azides (0.017–0.027 M−1 s−1) [2] [4]. This dual reactivity enables sequential or simultaneous orthogonal labeling when paired with DBCO-azide or tetrazine handles, supporting multi-parameter flow cytometry and multiplexed fluorescence imaging where two independent conjugation events must be performed on the same biomolecule without cross-reactivity. The 1.6-fold faster azide reaction rate of the axial conformer provides an additional layer of kinetic tuning for researchers optimizing dual-labeling protocols.

In Vivo Pretargeted Imaging with Extended Circulation Requirements

For in vivo pretargeted PET or SPECT imaging applications, where a TCO-conjugated antibody circulates for hours to days before encountering a radiolabeled tetrazine probe, the 10-fold longer half-life of the axial TCO-OH conformer over the equatorial form becomes a critical performance parameter [5]. Longer circulating TCO handles with preserved trans stereochemistry directly translate to higher target-to-background ratios at the imaging time point. Researchers developing pretargeted imaging agents should procure (R)-TCO-OH from suppliers who can document low equatorial conformer content or who offer conformationally locked TCO derivatives that eliminate the isomerization liability entirely.

Application
Selection Property
Validation Focus
Live-cell imaging with rapid tetrazine labeling
Axial conformer enrichment and IEDDA kinetics
Conformer composition analysis; labeling kinetics verification
Click-to-release prodrug activation research
trans stereochemistry integrity and stabilization
Cis isomer content monitoring; Ag(I)-complex storage stability
Dual-orthogonal azide/tetrazine labeling strategies
Dual reactivity (IEDDA and 1,3-dipolar cycloaddition)
Cross-reactivity testing; azide coupling rate assessment
In vivo pretargeted imaging studies
Axial conformer half-life and in vivo stability
Conformer stability under physiological conditions; biodistribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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